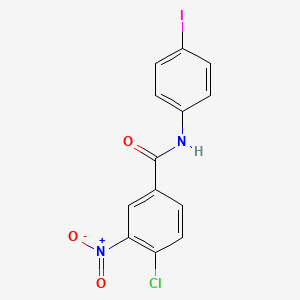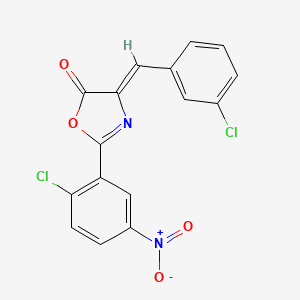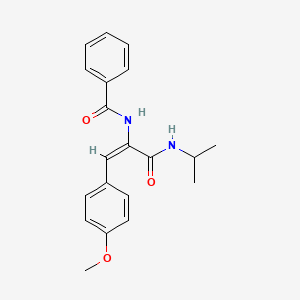![molecular formula C21H12N4O7 B11692440 2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B11692440.png)
2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves a multi-step process. One common method includes the reaction of 4-(2,4-dinitrophenoxy)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or dichloromethane, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield. The purification process may involve techniques such as column chromatography or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
2-[(E)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(E)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dinitrophenoxy)benzaldehyde: A precursor in the synthesis of the target compound.
2,4-Dinitrophenoxy ethanol: Another compound with similar functional groups and reactivity.
1,8-Naphthalimide derivatives: Compounds with similar structural motifs used in fluorescence probes.
Uniqueness
2-[(E)-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C21H12N4O7 |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
2-[(E)-[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C21H12N4O7/c26-20-16-3-1-2-4-17(16)21(27)23(20)22-12-13-5-8-15(9-6-13)32-19-10-7-14(24(28)29)11-18(19)25(30)31/h1-12H/b22-12+ |
InChI Key |
BAJTUSTUPXQOOV-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B11692373.png)

![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl propanoate](/img/structure/B11692386.png)
![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692399.png)

![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)

![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate](/img/structure/B11692415.png)
![(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692425.png)
![2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11692427.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11692435.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692436.png)
